molecular formula C11H12ClN3O5S2 B1599630 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide CAS No. 210421-71-9

3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide

Cat. No. B1599630
M. Wt: 365.8 g/mol
InChI Key: VRGYYWMUTXDXKN-UHFFFAOYSA-N
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Description

3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H12ClN3O5S2 and its molecular weight is 365.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

Chemoselective Nucleophilic Chemistry and Insecticidal Activity :A study on 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides highlights the chemoselective nucleophilic chemistry involved in synthesizing a collection of isoxazole derivatives, which were evaluated for their insecticidal activity. This research underscores the versatility of isoxazole compounds in synthesizing biologically active molecules (Yu et al., 2009).

Anticancer, Antiinflammatory, and Analgesic Activity :Another study focuses on the synthesis and evaluation of sulfa drug and acridine derivatives, showcasing the potential therapeutic applications of such compounds. The synthesized derivatives were tested for their anticancer, antiinflammatory, and analgesic activities, demonstrating the broad therapeutic potential of compounds with similar structural motifs (Sondhi et al., 2000).

Photochemical and Abiotic Transformations

Photochemical Decomposition :The photochemical decomposition of sulfamethoxazole, a compound with an isoxazole ring, into various photoproducts, including a product from the photoisomerization of the isoxazole ring, has been studied. This research could provide insights into the stability and environmental fate of similar compounds (Zhou & Moore, 1994).

properties

IUPAC Name

3-[(4-chloro-3-methyl-1,2-oxazol-5-yl)sulfamoyl]-N-methoxy-N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O5S2/c1-6-8(12)10(20-13-6)14-22(17,18)7-4-5-21-9(7)11(16)15(2)19-3/h4-5,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGYYWMUTXDXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Cl)NS(=O)(=O)C2=C(SC=C2)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445239
Record name 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide

CAS RN

210421-71-9
Record name 3-[[(4-Chloro-3-methyl-5-isoxazolyl)amino]sulfonyl]-N-methoxy-N-methyl-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210421-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenecarboxamide, 3-[[(4-chloro-3-methyl-5-isoxazolyl)amino]sulfonyl]-N-methoxy-N-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 3-[(4-chloro-3-methyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxylic acid (2.5 g, 7.8 mmol) described in Production Example 1-1 and tetrahydrofuran (25 mL) was added 1,1′-carbonyldiimidazole (2.0 g, 12 mmol) at room temperature, followed by stirring at that temperature for 30 minutes. Imidazole (1.1 g, 16 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.2 g, 12 mmol) were added successively at room temperature to the reaction mixture, followed by stirring at that temperature for 5 hours. A 1 N aqueous solution of hydrochloric acid (50 mL) was added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (chloroform:methanol=9:1) to give the title compound (1.5 g, 53% yield).
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide
Reactant of Route 3
3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide
Reactant of Route 4
3-(N-(4-Chloro-3-methylisoxazol-5-yl)sulfamoyl)-N-methoxy-N-methylthiophene-2-carboxamide

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